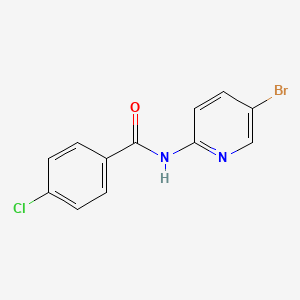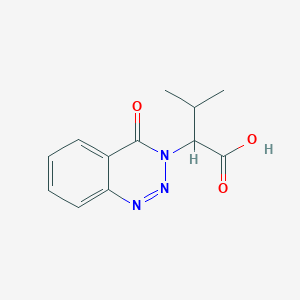
Quinoline, 4-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(2-methoxyethyl)- is a chemical compound that is widely used in scientific research. It is a member of the quinoline family, which is a group of organic compounds that are commonly used in medicinal chemistry and drug discovery. Quinoline, 4-(2-methoxyethyl)- is of particular interest due to its unique properties, which make it a valuable tool in a variety of scientific applications.
Mecanismo De Acción
The mechanism of action of quinoline, 4-(2-methoxyethyl)- is complex and varies depending on the specific application. In general, this compound is believed to work by inhibiting specific enzymes or receptors in the body, which can lead to a variety of physiological effects. For example, in cancer research, quinoline, 4-(2-methoxyethyl)- has been shown to inhibit the growth and proliferation of cancer cells by disrupting key signaling pathways. In infectious disease research, this compound has been shown to inhibit the replication of certain viruses and bacteria by targeting specific enzymes involved in the replication process.
Biochemical and Physiological Effects
The biochemical and physiological effects of quinoline, 4-(2-methoxyethyl)- are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which can help to slow the growth and spread of tumors. In infectious disease research, quinoline, 4-(2-methoxyethyl)- has been shown to inhibit the activity of specific enzymes involved in viral replication, which can help to prevent the spread of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using quinoline, 4-(2-methoxyethyl)- in scientific research is its versatility. This compound can be used in a wide range of applications, from drug discovery to material science. In addition, quinoline, 4-(2-methoxyethyl)- is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for many research projects.
However, there are also some limitations to using quinoline, 4-(2-methoxyethyl)- in lab experiments. For example, this compound can be toxic in high doses and may have unwanted side effects in some applications. In addition, the synthesis of quinoline, 4-(2-methoxyethyl)- can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are many future directions for research involving quinoline, 4-(2-methoxyethyl)-. One potential area of focus is the development of new drugs and therapies based on this compound. For example, researchers may investigate the use of quinoline, 4-(2-methoxyethyl)- in combination with other drugs to enhance their effectiveness or reduce their side effects. In addition, researchers may explore the use of quinoline, 4-(2-methoxyethyl)- in new applications, such as in the development of new materials or in the synthesis of organic dyes and pigments.
Conclusion
Quinoline, 4-(2-methoxyethyl)- is a valuable tool in scientific research, with a wide range of applications in medicinal chemistry, drug discovery, and material science. Its unique properties make it a versatile and cost-effective option for many research projects. As research continues, new applications and potential uses for quinoline, 4-(2-methoxyethyl)- are likely to emerge, making it an exciting area of study for scientists and researchers around the world.
Métodos De Síntesis
The synthesis of quinoline, 4-(2-methoxyethyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-chloroquinoline and 2-methoxyethylamine. This reaction is typically carried out in the presence of a catalyst, such as palladium or nickel, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
Quinoline, 4-(2-methoxyethyl)- is used in a wide range of scientific research applications. One of the most common uses of this compound is in medicinal chemistry and drug discovery. It has been shown to have significant activity against a variety of disease targets, including cancer, infectious diseases, and neurological disorders. In addition, quinoline, 4-(2-methoxyethyl)- is used in the development of new materials, such as polymers and liquid crystals, as well as in the synthesis of organic dyes and pigments.
Propiedades
IUPAC Name |
4-(2-methoxyethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCOXAVONRNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 4-(2-methoxyethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)
![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)




![3-(4-bromophenyl)-8-chloro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2615595.png)

![[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2615597.png)
![3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2615598.png)
![5-Azaspiro[2.5]octan-7-ol;hydrochloride](/img/structure/B2615601.png)

![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)
